Phenanthridine

Catalog No.
S567690
CAS No.
229-87-8
M.F
C13H9N
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenanthridine

CAS Number

229-87-8

Product Name

Phenanthridine

IUPAC Name

phenanthridine

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C13H9N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H

InChI Key

RDOWQLZANAYVLL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC3=CC=CC=C23

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=CC=CC=C23

DNA and RNA Binding and Fluorescence

Phenanthridines and their derivatives have been extensively studied for their ability to bind to DNA and RNA. This interaction is facilitated by the molecule's planar structure, allowing it to intercalate between the base pairs of the nucleic acid []. This binding property has led to several important applications in scientific research:

  • DNA and RNA staining: Ethidium bromide (EtBr) and propidium iodide (PI) are two widely used phenanthridine derivatives that bind to double-stranded DNA and RNA, respectively. They fluoresce upon binding, making them valuable tools for visualizing and quantifying nucleic acids in biological samples [].
  • Study of DNA-protein interactions: Phenanthridine derivatives can be used to study interactions between DNA and proteins. By attaching a fluorescent probe to the phenanthridine molecule, researchers can monitor the binding and movement of proteins on DNA [].

Antiparasitic and Antitumor Activity

Several naturally occurring phenanthridines, such as trisphaeridine and decarine, exhibit antiparasitic activity against various protozoan parasites []. The specific mechanism of action of these compounds is not fully understood, but they are believed to disrupt the parasite's life cycle []. Additionally, some phenanthridine derivatives have shown promising antitumor activity in preclinical studies [].

Phenanthridine is a nitrogen-containing heterocyclic compound with the molecular formula C13H9NC_{13}H_9N. It is structurally characterized by a fused three-ring system, which includes two benzene rings and one pyridine ring. First synthesized in 1891 by Amé Pictet and H. J. Ankersmit through the pyrolysis of a condensation product of benzaldehyde and aniline, phenanthridine has since gained recognition for its properties as a DNA-binding fluorescent dye, particularly in the form of derivatives like ethidium bromide and propidium iodide .

, including:

  • Pictet–Hubert Reaction: This reaction involves the formation of phenanthridine from 2-aminobiphenyl and formaldehyde in the presence of zinc chloride at elevated temperatures .
  • Morgan–Walls Reaction: An improved version of the Pictet–Hubert reaction, utilizing phosphorus oxychloride and nitrobenzene as solvents .
  • Bischler–Napieralski Reaction: Similar to the Pictet–Hubert reaction, it facilitates the synthesis of phenanthridine derivatives .
  • Iodine-Supported C–H Amination: This method allows for the synthesis of phenanthridines through intramolecular reactions under benign conditions .

Phenanthridine can also engage in acid-base reactions, forming salts upon neutralization with acids .

Phenanthridine exhibits significant biological activity, particularly as an intercalating agent that binds to DNA. Its derivatives are widely used in molecular biology for staining nucleic acids due to their ability to fluoresce upon binding. Ethidium bromide, a well-known derivative, is commonly employed in gel electrophoresis to visualize DNA bands. Additionally, phenanthridine derivatives have shown potential anti-cancer properties and antimicrobial activity .

Several methods exist for synthesizing phenanthridine:

  • Pictet-Hubert Reaction: As mentioned, this classic method involves heating 2-aminobiphenyl with formaldehyde in the presence of zinc chloride.
  • Morgan-Walls Reaction: A variation that employs phosphorus oxychloride and nitrobenzene as solvents to enhance yields and reduce by-products .
  • Hendrickson Reagent Method: A more recent approach that utilizes mild conditions for synthesizing variously substituted phenanthridines .
  • Iodine-Supported Methods: These involve visible light and air to facilitate intramolecular C–H amination reactions .

Phenanthridine and its derivatives find applications across multiple fields:

  • Molecular Biology: Used as fluorescent dyes for DNA visualization.
  • Pharmaceuticals: Investigated for potential anti-cancer and antimicrobial agents.
  • Materials Science: Explored for use in photonic materials due to their unique optical properties .

Studies on phenanthridine interactions primarily focus on its binding affinity with nucleic acids. Research indicates that phenanthridine derivatives can intercalate between base pairs in DNA, which not only enables visualization techniques but also influences biological processes such as replication and transcription. These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications .

Phenanthridine shares structural similarities with several other nitrogen heterocycles. Here are some notable compounds:

CompoundStructure TypeUnique Features
AcridineNitrogen heterocycleKnown for its use in dyes and antimalarial agents
QuinolineNitrogen heterocycleExhibits antibacterial properties
IsoquinolineNitrogen heterocycleNotable for its presence in various natural products

Uniqueness of Phenanthridine

Phenanthridine is unique due to its specific three-ring system that allows effective intercalation with DNA, making it particularly valuable in biological applications compared to its counterparts like acridine or quinoline, which have different binding mechanisms and biological activities.

Physical Description

Phenanthridine appears as crystalline needles. Mutagenic.
Solid; [CAMEO] Light brown crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

179.073499291 g/mol

Monoisotopic Mass

179.073499291 g/mol

Boiling Point

660 °F at 760 mmHg (NTP, 1992)

Heavy Atom Count

14

LogP

3.48 (LogP)

Melting Point

223 to 225 °F (NTP, 1992)

UNII

62QGS7CPS6

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (92.68%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (92.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000208 [mmHg]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

229-87-8
260-36-6

Wikipedia

Phenanthridine

Dates

Modify: 2023-08-15

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